Ethyl 2-methylbutanimidate
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Overview
Description
Ethyl 2-methylbutanimidate is an organic compound with the molecular formula C7H13NO It is a derivative of butanoic acid and is characterized by the presence of an ethyl group attached to the nitrogen atom of the imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylbutanimidate can be synthesized through the reaction of 2-methylbutyric acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction involves esterification, where the carboxylic acid group of 2-methylbutyric acid reacts with the hydroxyl group of ethanol to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the continuous production method for this compound involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture is refluxed for one hour, and the crude ester is distilled and purified through a series of distillation steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: 2-methylbutanoic acid.
Reduction: Ethyl 2-methylbutanamine.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylbutanimidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of ethyl 2-methylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl 2-methylbutanimidate can be compared with other similar compounds such as:
Ethyl 2-methylbutanoate: Similar in structure but lacks the imidate group, making it less reactive in certain chemical reactions.
2-Ethyl-2-(methylamino)methyl butan-1-ol: Contains an amine group instead of an imidate, leading to different chemical properties and reactivity
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
ethyl 2-methylbutanimidate |
InChI |
InChI=1S/C7H15NO/c1-4-6(3)7(8)9-5-2/h6,8H,4-5H2,1-3H3 |
InChI Key |
UQHLOMKXLAUTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=N)OCC |
Origin of Product |
United States |
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